molecular formula C2H5NO B075508 Acetamide-15N CAS No. 1449-72-5

Acetamide-15N

Cat. No. B075508
CAS RN: 1449-72-5
M. Wt: 60.06 g/mol
InChI Key: DLFVBJFMPXGRIB-LBPDFUHNSA-N
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Description

Synthesis Analysis

The synthesis of [15N] labeled acetamide has been improved, offering higher yields and utilizing 2,2,2-trifluoroethyl acetate for the reaction with 15NH4OH, achieving yields of 85% for acetamide (Morgan & Dorn, 1991).

Molecular Structure Analysis

Studies using gas electron diffraction have provided detailed insights into the molecular structure of acetamide, revealing bond distances and angles, and highlighting differences in bond lengths between the gaseous state and the crystal structure (Kitano & Kuchitsu, 1973).

Chemical Reactions and Properties

Acetamide-15N undergoes various chemical reactions, including hydrogen abstraction in the presence of H atoms, leading to the formation of specific radicals. Such reactions are pivotal for understanding acetamide's role in astrochemistry and the formation of complex organic molecules in interstellar conditions (Haupa, Ong, & Lee, 2020).

Physical Properties Analysis

The nuclear magnetic resonance (NMR) spectra of acetamide-15N have been studied to reveal solvent and temperature effects, providing insights into the internal rotation barriers around the C-N bond and elucidating hydrogen bonding interactions in various solvents (Liler, 1971; Umemoto & Ouchi, 1981).

Chemical Properties Analysis

The chemical properties of acetamide-15N have been extensively studied, including its reactivity in hydrogen abstraction reactions and the formation of ketene under specific conditions. These studies are essential for understanding the chemical dynamics of acetamide in both terrestrial and extraterrestrial environments (Haupa, Ong, & Lee, 2020).

Scientific Research Applications

  • Metabolism in Animal Nutrition : Acetamide-15N has been used to study metabolism in ruminants. It is degraded in the rumen and used for bacterial protein synthesis, providing insights into nitrogen utilization in sheep (Bergner, 1984).

  • Synthesis Techniques : Improved methods for synthesizing Acetamide-15N have been developed, enhancing its availability for various research applications (Morgan & Dorn, 1991).

  • Nuclear Magnetic Resonance (NMR) Studies : Acetamide-15N has been a subject of NMR spectroscopic studies to understand its internal molecular dynamics and solvent interactions (Liler, 1971; Marco & Llinás, 1979; Umemoto & Ouchi, 1981).

  • Amino Acid Metabolism in Astrocytes : The effects of ketone bodies on amino acid metabolism in astrocytes were studied using Acetamide-15N, providing insights into neurological and metabolic processes (Yudkoff et al., 1997).

  • Quadrupole Coupling Constants : Studies on Acetamide-15N have contributed to understanding quadrupole coupling constants in molecules, an important aspect in molecular physics and chemistry (Heineking & Dreizler, 1993).

  • NMR Spectroscopy in Solvents : The 15N13C coupling constants of Acetamide-15N in various solvents have been measured, showing their dependency on the nature of the solvent (Kricheldorf, 1980).

  • In Vivo NMR Studies : Acetamide-15N has been used in in vivo NMR studies to investigate brain metabolism and neurotransmitters, demonstrating its applicability in neurochemical research (Kanamori & Ross, 1999).

  • Milacemide Metabolism Study : The metabolism of Acetamide-15N derivatives in mammalian tissue culture was investigated using solid-state NMR, providing insights into metabolic pathways (Garbow et al., 1994).

  • Protonation Studies : Studies on the protonation of Acetamide-15N in various acidic media have been conducted to understand its molecular behavior in different environments (Liler, 1971).

  • Nitrogen Assimilation in Microorganisms : The regulation of nitrogen assimilation and amino acid production in Brevibacterium lactofermentum was studied using in vivo 15N NMR, highlighting the compound's utility in microbiological research (Haran et al., 1983).

Safety And Hazards

Acetamide-15N is classified as Carcinogenicity (Category 2), meaning it is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, avoiding inhalation and ingestion, and wearing protective equipment .

Relevant Papers A paper titled “Synthesis and NMR spectra of [15N]indole” discusses the synthesis of selectively labeled [15N]indole and examines its NMR spectra . Another paper titled “Nuclear magnetic resonance spectra of acetamide-15N: Solvent and …” discusses the NMR spectra of Acetamide-15N and how its barriers to internal rotation around the C-N bond vary depending on the solvent .

properties

IUPAC Name

acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide-15N

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Liler - Journal of Magnetic Resonance (1969), 1971 - Elsevier
… We here report the spectra of acetamide-15N in three solvents and compare the results with those for formamide-15N with regard to solvent and temperature effects on the spectra. …
Number of citations: 25 www.sciencedirect.com
M Hofmann - 2019 - epub.uni-regensburg.de
Over the last century, the use of high hydrostatic pressure has established itself as a valuable tool in chemistry, either as activation mode for chemical reactions or in combination with …
Number of citations: 3 epub.uni-regensburg.de
X Si, C Gao, L Chi, H Wang, Y Zhang, H Dai… - Medicinal Chemistry …, 2022 - Springer
In order to search for new antitumor drugs with high efficiency, a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated …
Number of citations: 1 link.springer.com
X Si, C Gao, L Chi, H Wang, Y Zhang, H Dai, L Liu… - 2022 - researchsquare.com
In order to search for new antitumor drugs with high efficiency, a series of novel 5-cyano-6phenyl-2, 4-disubstituted pyrimidine derivatives were designed, synthesized and evaluated for …
Number of citations: 2 www.researchsquare.com
M Hofmann - 2018 - core.ac.uk
Ac acetyl His histidine ACBC aminocyclobutylcarboxylic acid HMBC heteronuclear multiple-bond ACC aminocyclopropylcarboxylic acid correlation ACHC aminocyclohexylcarboxylic …
Number of citations: 2 core.ac.uk
JA Sogn, WA Gibbons, EW Randall - Biochemistry, 1973 - ACS Publications
… All values of 3/N_Ha are in line with the prototype value of 1.3 Hz for acetamide 15N (Binsch et al., 1964). A very rough estimate of !/N_Ha based on the value for acetamide and taking …
Number of citations: 100 pubs.acs.org
KL Brown, HB Brooks, BD Gupta, M Victor… - Inorganic …, 1991 - ACS Publications
… ) previously correlated with the unassigned acetamide 15N resonance at 115.88 ppm1 showed … (7.32, 7.87 ppm) previously correlated with the unassigned acetamide 15N resonance …
Number of citations: 27 pubs.acs.org
Y Zhang, H Al-Mahayni, P Aguiar, D Chartrand… - 2022 - chemrxiv.org
Co-electrolysis of CO2 with simple N-species is an appealing route to sustainable fabrication of CN bond containing products. A prominent challenge in, the area is to promote the CN …
Number of citations: 2 chemrxiv.org
CL Perrin, ER Johnston, CP Lollo… - Journal of the American …, 1981 - ACS Publications
Kinetics of protonexchange of a series of primary and secondary amides have been determined by a combination of line-shape analysis and saturation-transfer techniques. NMR …
Number of citations: 65 pubs.acs.org
CL Perrin, ER Johnston - Journal of the American Chemical …, 1981 - ACS Publications
The kinetics of acid-catalyzed protonexchange in a series of primary amides were studied by NMR. The saturation-transfer method measures independently all six rate constants for …
Number of citations: 46 pubs.acs.org

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